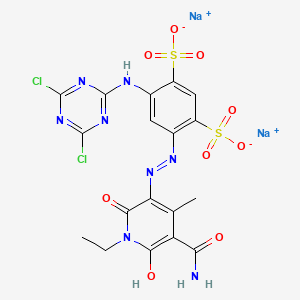

C.I. Reactive yellow 86

Description

Significance of Reactive Dyes in Industrial Processes and Environmental Impact Research

Reactive dyes are a prominent class of colorants in the textile industry, prized for their ability to form strong, covalent bonds with fibers like cotton, linen, and viscose. sustainability-directory.com This chemical bonding results in excellent colorfastness and wash resistance, making them a preferred choice for dyeing cellulosic fibers. sustainability-directory.comiwaponline.com The dyeing process with reactive dyes is relatively simple and cost-effective. mdpi.com However, the industrial application of reactive dyes is not without significant environmental consequences. A major issue is the incomplete fixation of the dye to the fiber, leading to a substantial amount of unfixed dye being released in wastewater. sustainability-directory.com

The discharge of this dye-laden effluent into water bodies is a major source of pollution. sustainability-directory.comiwaponline.com The intense color of the wastewater can block sunlight penetration in aquatic environments, hindering photosynthesis. iwaponline.com Furthermore, the chemical structure of many reactive dyes, including azo dyes, can be problematic. Under certain conditions, these dyes can break down into potentially carcinogenic and mutagenic byproducts, such as aromatic amines. sustainability-directory.comiwaponline.com The persistence of these dyes in the environment and their potential toxicity to aquatic life are areas of ongoing and critical research. iwaponline.com

Challenges in Textile Wastewater Treatment and Research Imperatives

Treating wastewater from the textile industry presents numerous challenges. nih.gov The effluent is often characterized by high concentrations of non-biodegradable organic compounds, fluctuating pH levels, high salinity, and the presence of various auxiliary chemicals. researchgate.netaustinpublishinggroup.com The complex and stable molecular structure of reactive dyes makes them particularly resistant to degradation by conventional wastewater treatment methods. researchgate.netiwaponline.com

Biological treatment methods like activated sludge processes can be effective for some organic contaminants but may struggle with the recalcitrant nature of reactive dyes. iwaponline.comiium.edu.my These methods can also be sensitive to the high salt concentrations and fluctuating conditions typical of textile effluent. iwaponline.com Physical and chemical methods, such as coagulation, flocculation, and advanced oxidation processes (AOPs), are also employed. nih.govaustinpublishinggroup.com While often effective in color removal, these methods can be costly, energy-intensive, and may generate secondary pollution in the form of sludge. austinpublishinggroup.com These complexities drive the research imperative to develop more efficient, cost-effective, and environmentally benign technologies for treating textile wastewater. researchgate.netiium.edu.my

Rationale for Focused Academic Inquiry on Reactive Yellow 86

Reactive Yellow 86 (RY86) is a widely used monoazo textile dye, making its presence in industrial effluents a significant concern. mdpi.comderpharmachemica.com Its widespread application means it is a common pollutant in textile wastewater, necessitating targeted research to address its environmental impact. derpharmachemica.com The academic focus on RY86 stems from the need to understand its behavior in the environment and to develop effective remediation strategies. Numerous studies have been dedicated to investigating its degradation and removal from water, reflecting its importance as a representative model compound for reactive azo dyes in pollution studies. mdpi.comderpharmachemica.comnih.govnih.gov

Scope and Objectives of Reactive Yellow 86 Scholarly Investigations

Scholarly investigations into Reactive Yellow 86 are multifaceted, with the primary objective of finding sustainable and efficient methods for its removal from wastewater. Key research objectives include:

Evaluating the efficacy of various treatment technologies, such as biological treatment in constructed wetlands, advanced oxidation processes like the photo-Fenton process, and photocatalysis using different catalysts. mdpi.comnih.govjocpr.comsciforum.net

Determining the optimal operational parameters for these treatment methods, including pH, catalyst concentration, and reaction time, to maximize decolorization and mineralization. derpharmachemica.comnih.govjocpr.com

Investigating the kinetics and mechanisms of RY86 degradation to understand the chemical pathways and identify intermediate and final breakdown products. nih.govjocpr.com

Exploring novel and environmentally friendly approaches, such as the use of phytoremediation and green-synthesized nanocatalysts, for wastewater treatment. mdpi.comresearchgate.net

These focused studies aim to provide the scientific foundation for developing practical and effective solutions to the environmental problems posed by Reactive Yellow 86 and similar textile dyes.

Research Findings on Reactive Yellow 86

Physicochemical Properties

Reactive Yellow 86 is a single azo dye that appears as a brilliant green-yellow powder. vulcanchem.comworlddyevariety.com Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₄Cl₂N₈Na₂O₉S₂ | vulcanchem.comscbt.com |

| Molecular Weight | ~667.37 g/mol | vulcanchem.comscbt.com |

| Appearance | Brilliant green-yellow powder | vulcanchem.comworlddyevariety.com |

| Water Solubility | ~30 g/L at 50°C | vulcanchem.comworlddyevariety.com |

| CAS Numbers | 61951-86-8, 70865-29-1 | vulcanchem.com |

This table is interactive. Click on the headers to sort.

Wastewater Treatment Studies

Numerous studies have explored different methods for the removal and degradation of Reactive Yellow 86 from aqueous solutions.

Research has demonstrated the potential of using constructed wetlands planted with specific aquatic plants for RY86 removal. One study found that papyrus and cattail significantly enhanced dye removal compared to unplanted systems. mdpi.com

| System | RY86 Concentration (mg/L) | Hydraulic Retention Time (HRT) | Removal Rate (%) | Source |

| Unplanted CW | 10-50 | 5 days | < 20% | mdpi.comvulcanchem.com |

| Cattail-Planted CW | 10-50 | 5 days | 50-68% | mdpi.comvulcanchem.com |

| Papyrus-Planted CW | 10-50 | 5 days | 73-84% | mdpi.comvulcanchem.com |

| Papyrus-Planted CW | 50 | 15 days | up to 81% | mdpi.com |

This table is interactive. Click on the headers to sort.

The study indicated a positive correlation between evapotranspiration and RY86 removal, suggesting plant uptake is a primary mechanism. mdpi.com

AOPs, particularly the photo-Fenton process, have been shown to be highly effective in decolorizing Reactive Yellow 86.

| Process | Key Findings | Source |

| Solar Photo-Fenton | Over 90% decolorization of a 40 mg/L solution was achieved in 20 minutes under optimum conditions. | nih.govvulcanchem.com |

| The activation energy for the reaction was calculated to be 1.50 kJ/mol. | nih.govvulcanchem.com | |

| The rate constant of RY86 with hydroxyl radicals was estimated at 1.7 x 10¹⁰ L/(mol·sec). | nih.govvulcanchem.com | |

| Mineralization rate was about 83% after 24 hours under UV irradiation. | nih.gov | |

| Heterogeneous Fenton-like | Using sludge-based activated carbon as a catalyst, 99% color removal and 88% COD removal were achieved under optimal conditions. | tandfonline.com |

This table is interactive. Click on the headers to sort.

These studies identify end-products such as chloride, sulfate (B86663), nitrate (B79036), and ammonium (B1175870) ions, confirming the dye's mineralization. nih.gov

Photocatalysis using semiconductor materials is another widely researched degradation method.

| Catalyst | Key Findings | Source |

| Titanium Dioxide (TiO₂) | Optimal degradation conditions were found to be a dye concentration of 2x10⁻⁵M, pH of 7.5, and a catalyst dose of 0.25 g/100 ml. | jocpr.com |

| The degradation follows pseudo-first-order kinetics. | jocpr.com | |

| The addition of transition metal ions (Fe²⁺, Cu²⁺, Mn²⁺, etc.) in trace amounts was found to enhance the reaction rate. | jocpr.com | |

| TiO₂-Coated Biofilm Carrier | In a photocatalytic circulating-bed biofilm reactor at low pH (~4.5), photocatalysis alone removed 97% of the dye. | nih.gov |

| Coupling photocatalysis with biodegradation increased COD removal from 47% to 65%. | nih.gov | |

| Iron(III) Oxide (Fe₂O₃) Nanoparticles | Green-synthesized Fe₂O₃ nanoparticles achieved 98% removal of a 9 x 10⁻² mM dye solution within 60 minutes under direct sunlight. | researchgate.net |

| MnCo₂O₄ Catalyst | A modified MnCo₂O₄ catalyst achieved approximately 100% decolorization in 20 minutes through the activation of peroxymonosulfate. | sciforum.net |

This table is interactive. Click on the headers to sort.

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N8O9S2.2Na/c1-3-28-14(30)11(13(21)29)6(2)12(15(28)31)27-26-8-4-7(22-18-24-16(19)23-17(20)25-18)9(38(32,33)34)5-10(8)39(35,36)37;;/h4-5,30H,3H2,1-2H3,(H2,21,29)(H,32,33,34)(H,35,36,37)(H,22,23,24,25);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFHPDGARHNFJI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=C(C1=O)N=NC2=C(C=C(C(=C2)NC3=NC(=NC(=N3)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C(=O)N)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N8Na2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40890104 | |

| Record name | 1,3-Benzenedisulfonic acid, 4-[2-[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70865-29-1, 61951-86-8 | |

| Record name | Reactive yellow 86 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070865291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedisulfonic acid, 4-[2-[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedisulfonic acid, 4-[2-[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl]azo]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Benzenedisulfonic acid, 4-[2-[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, sodium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REACTIVE YELLOW 86 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99955Q89LT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Advanced Preparations Research

The conventional synthesis of Reactive Yellow 86 is a multi-step process. worlddyevariety.comvulcanchem.com It begins with the condensation of 4,6-diaminobenzene-1,3-disulfonic acid with 2,4,6-trichloro-1,3,5-triazine. worlddyevariety.comvulcanchem.com This is followed by the diazotization of the resulting product and its subsequent coupling with 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide. worlddyevariety.comvulcanchem.com The final step involves a salting out process to obtain the finished dye. worlddyevariety.comvulcanchem.com

Green Chemistry Approaches in Reactive Yellow 86 Synthesis

In response to growing environmental concerns, research has shifted towards developing more eco-friendly "green" synthesis methods for azo dyes. longdom.orgrsc.org These approaches aim to minimize or eliminate the use and generation of hazardous substances. longdom.orgrsc.org

One promising green chemistry approach is the use of grinding technology for the synthesis of azo dyes at room temperature. longdom.org This solvent-free methodology offers several advantages, including simple reaction conditions, excellent conversion rates, and a low-cost, environmentally friendly process. longdom.org Another sustainable method involves the microwave-assisted synthesis of unsymmetrical azo dyes, which can be achieved rapidly and without the need for a metal catalyst. nih.gov

Recent studies have also explored the use of biogenic synthesis methods. For instance, zinc oxide nanoparticles (ZnO-NPs) have been synthesized using extracts from Strobilanthes barbatus leaves as a photocatalyst for the degradation of Reactive Yellow 86. iwaponline.com Similarly, multi-structured iron(III) oxide (Fe2O3) nanoparticles, synthesized using phytochemicals from Rosa indica leaf extracts, have shown potential as a competent photocatalyst. researchgate.net Lignin-mediated synthesis of silver nanoparticles has also been investigated for the photocatalytic degradation of reactive yellow dyes. mdpi.com

Optimization of Reaction Parameters for Yield and Purity in Research Synthesis

The yield and purity of Reactive Yellow 86 are critical factors, particularly for its application in research and high-performance areas like inkjet printing. google.com Traditional synthesis methods can result in complex product mixtures and lower purity, impacting the dye's color, solubility, and stability. google.com

Research has focused on optimizing reaction parameters to improve both yield and purity. In the synthesis of related direct dyes, precise control of temperature and pH during diazotization and coupling reactions is crucial. benchchem.com For example, maintaining a temperature of 0–5°C during diazotization prevents the premature decomposition of the diazonium salt. benchchem.com Similarly, controlling the pH of the medium during the coupling reaction ensures regioselectivity. benchchem.com

A patented method for preparing Direct Yellow 86 highlights the importance of intermediate product synthesis and controlled reaction conditions to achieve a final product purity greater than 99% and a yield of 80-85%. google.com This involves the synthesis of an intermediate from sodium bisulfite and formaldehyde, followed by a reaction with meta-aminotoluene under controlled temperature and pH. google.com

| Parameter | Traditional Synthesis | Optimized Synthesis |

| Purity | ~80% google.com | >99% google.com |

| Yield | ~50-60% google.com | 80-85% google.com |

| Key Improvement | Direct coupling | Use of protected intermediates and controlled hydrolysis google.com |

Functionalization and Modification for Research Applications

The inherent reactivity of Reactive Yellow 86, primarily due to its dichlorotriazine group, allows for its functionalization and modification for various research applications. biosynth.com This involves integrating the dye into larger systems or modifying its surface chemistry to enhance its properties.

Integration of Reactive Yellow 86 into Hybrid Materials Systems Research

Reactive Yellow 86 can be incorporated into hybrid material systems, such as nanocomposites, to develop materials with enhanced functionalities. These hybrid materials are being explored for applications in photocatalysis and electrocatalysis.

One area of research involves the development of novel nanocomposites for the effective photocatalytic degradation of the dye. For example, a new heterostructured Ag–TiO2/ZnFe2O4 (ATZ) nanocomposite has been prepared and shown to have higher photodegradation efficiency for Reactive Yellow 86 compared to pure TiO2. ingentaconnect.com The integration of Ag nanoparticles on the composite surface enhances its visible light absorption and photocatalytic activity. ingentaconnect.com

Hydrogel nanocomposites based on montmorillonite (B579905) clay incorporated into poly N-isopropylacrylamide (poly (NIPAM)) and polyacrylic acid (poly (AAC)) have also been investigated as adsorbents for the removal of reactive yellow dyes from aqueous solutions. ajchem-a.com

Surface Chemistry Modifications for Enhanced Reactivity Studies

Modifying the surface chemistry of materials with Reactive Yellow 86 can enhance their reactivity and create functional surfaces for specific applications. The reactive nature of the dye allows it to form covalent bonds with various substrates.

Research in this area includes the study of the photocatalytic degradation of Reactive Yellow 86 using various catalysts. The photo-Fenton process, which involves the generation of highly reactive hydroxyl radicals, has been shown to effectively decolorize the dye. derpharmachemica.comresearchgate.net The degradation rate is strongly influenced by parameters such as pH, and the initial concentrations of hydrogen peroxide and Fe(II). derpharmachemica.comresearchgate.net

Furthermore, studies on the covalent immobilization of reactive dyes onto surfaces are crucial for developing stable and reusable catalytic systems. The dichlorotriazine group in Reactive Yellow 86 can react with hydroxyl or amino groups on a substrate to form a stable covalent bond. This principle is fundamental to its application in dyeing cellulosic fibers and is being explored for creating functionalized surfaces for sensing and other advanced applications.

| Modification/Integration | Material System | Research Application |

| Photocatalyst | Ag–TiO2/ZnFe2O4 Nanocomposite ingentaconnect.com | Enhanced photodegradation of Reactive Yellow 86 ingentaconnect.com |

| Adsorbent | Hydrogel Nanocomposites (Polymer/Clay) ajchem-a.com | Removal of reactive dyes from water ajchem-a.com |

| Photocatalyst | Multi-structured Fe2O3 Nanoparticles researchgate.net | Photocatalytic degradation of the dye researchgate.net |

| Photocatalyst | Piper betle mediated TiO2 Nanoparticles researchgate.net | Abatement of industrial reactive yellow-86 dye researchgate.net |

Advanced Treatment and Remediation Research

Advanced Oxidation Processes (AOPs) for Reactive Yellow 86 Degradation Research

AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. sciencepublishinggroup.com These radicals can effectively mineralize recalcitrant organic pollutants such as Reactive Yellow 86 into simpler and less harmful substances like CO2, H2O, and inorganic ions. derpharmachemica.comresearchgate.net

The photo-Fenton process, an enhancement of the traditional Fenton reaction, utilizes ultraviolet or visible light to accelerate the generation of hydroxyl radicals from hydrogen peroxide (H2O2) and an iron catalyst (typically Fe2+). derpharmachemica.comnih.gov This method has been extensively studied for the degradation of Reactive Yellow 86. derpharmachemica.comnih.gov

The efficiency of the photo-Fenton degradation of Reactive Yellow 86 is highly dependent on several operational parameters. derpharmachemica.comnih.gov

pH: The optimal pH for the process is typically acidic, around pH 3. derpharmachemica.com At higher pH values, the generation of hydroxyl radicals slows down due to the formation of ferric hydroxo complexes. derpharmachemica.com

Reagent Concentrations: The initial concentrations of both hydrogen peroxide and Fe(II) ions significantly influence the degradation rate. nih.gov Optimal concentrations need to be determined for specific conditions to maximize efficiency and avoid scavenging effects from excess reagents.

Irradiation: Both artificial UV light and solar light have been effectively used to drive the photo-Fenton reaction. nih.gov The degradation rate increases with higher irradiation intensity as it promotes the regeneration of the Fe(II) catalyst. researchgate.net

Table 1: Optimized Parameters for Photo-Fenton Degradation of Reactive Yellow 86

| Parameter | Optimal Value/Condition | Source |

|---|---|---|

| pH | 3 | derpharmachemica.com |

| Initial H₂O₂ Concentration | 3.8 x 10⁻² mol/L | researchgate.net |

| Initial Fe(II) Concentration | Varies with dye concentration | nih.gov |

| Irradiation Source | Solar or UV light | researchgate.netnih.gov |

Photocatalysis is another prominent AOP that utilizes semiconductor materials to generate reactive oxygen species upon light absorption. pjoes.com

Titanium dioxide (TiO₂) and zinc oxide (ZnO) are widely researched photocatalysts due to their high efficiency, chemical stability, and low cost. pwr.edu.pl Both have been employed in the degradation of reactive dyes. iwaponline.comnepjol.info In some studies, ZnO has demonstrated higher or comparable photocatalytic activity to TiO₂ for the degradation of certain dyes. scielo.brscielo.org.ar For the degradation of a reactive yellow dye, one study found that a continuous reactor using H₂O₂/TiO₂/UV achieved a maximum removal efficiency of 91.55% under optimized conditions. researchgate.net The degradation in this system also followed pseudo-first-order kinetics. researchgate.net

Table 2: Comparison of TiO₂ and ZnO in Photocatalytic Degradation

| Photocatalyst | Advantages | Disadvantages | Relevant Findings for Reactive Dyes |

|---|---|---|---|

| **Titanium Dioxide (TiO₂) ** | High chemical stability, non-toxic, low cost | Wide bandgap (requires UV activation) | Effective for reactive dye degradation, often used in combination with H₂O₂ and UV. researchgate.netiwaponline.com |

| Zinc Oxide (ZnO) | High electron mobility, similar bandgap to TiO₂, sometimes higher efficiency | Susceptible to photocorrosion in acidic or alkaline solutions | Shown to be more efficient than TiO₂ in some cases for reactive dye degradation. scielo.brscielo.org.ar |

To overcome the limitations of wide-bandgap semiconductors like TiO₂ and ZnO, such as their primary activation under UV light and the rapid recombination of photogenerated electron-hole pairs, researchers have explored modifications like noble metal doping and nanomaterial hybridization. nih.govrsc.org

Noble Metal Doping: Doping with noble metals such as silver (Ag), gold (Au), or platinum (Pt) can enhance photocatalytic activity. nih.govmdpi.com These metal nanoparticles act as electron sinks, effectively trapping photogenerated electrons and reducing the recombination rate of electron-hole pairs. nih.gov This also extends the light absorption range of the photocatalyst into the visible spectrum. nih.gov Silver-doped TiO₂ has been shown to be particularly effective due to the formation of a Schottky barrier at the interface, which promotes charge separation. nih.gov

Nanomaterial Hybridization: Hybridizing photocatalysts with nanomaterials like multi-walled carbon nanotubes (MWCNTs) can also improve performance. For instance, a TiO₂/MWCNT nanocomposite demonstrated enhanced photocatalytic activity for the degradation of reactive dyes compared to bare TiO₂. pwr.edu.pl This is attributed to the synergistic effect between the two materials, leading to better charge transfer and a larger surface area for reaction.

Ozonation and Combined O₃/UV Processes Research

Ozonation and related advanced oxidation processes (AOPs), such as the combination of ozone (O₃) with ultraviolet (UV) radiation, are powerful methods for treating textile effluents containing reactive dyes. These processes rely on the strong oxidizing potential of ozone and, in the case of O₃/UV, the highly reactive hydroxyl radicals (•OH) generated.

The degradation of reactive dyes by ozone can occur through two primary pathways. The first is direct oxidation by molecular ozone, which is more selective and typically predominates in acidic conditions. icrc.ac.ir The second involves indirect oxidation by hydroxyl radicals, which are non-selective and have a higher oxidation potential. This radical pathway is favored at alkaline pH values, where ozone decomposition is accelerated. icrc.ac.irredalyc.org

Kinetic studies on dyes similar to RY 86, such as Reactive Yellow 17 and Reactive Yellow 145, have shown that the decolorization process generally follows pseudo-first-order kinetics. dergipark.org.tracs.org The rate of decolorization is significantly influenced by parameters like pH, initial dye concentration, and ozone dosage. For instance, in the ozonation of Reactive Yellow 17, higher rate constants were achieved at higher pH values due to the enhanced generation of hydroxyl radicals. dergipark.org.tr The reaction rate tends to decrease with an increasing initial concentration of the dye, as the amount of available oxidant per dye molecule is reduced. redalyc.org

The reaction pathway involves the cleavage of the chromophoric groups, particularly the azo (-N=N-) bonds, which is responsible for the rapid decolorization of the wastewater. redalyc.org Further oxidation leads to the opening of aromatic rings and the formation of smaller organic intermediates, such as organic acids. acs.org Ultimately, complete mineralization can be achieved, converting the organic compounds into carbon dioxide, water, and inorganic ions like nitrate (B79036), sulfate (B86663), and chloride. researchgate.net

Combining ozone with UV radiation (O₃/UV) creates a synergistic effect that enhances the degradation and mineralization of reactive dyes. The primary mechanism for this synergy is the photolysis of aqueous ozone by UV light, which significantly accelerates the production of hydroxyl radicals, a much stronger oxidant than molecular ozone alone. icrc.ac.ir

Research on the degradation of C.I. Reactive Yellow 145 demonstrated that the UV/O₃ process was significantly more efficient for Total Organic Carbon (TOC) removal than either ozonation or UV irradiation alone. acs.org Similarly, in the treatment of C.I. Reactive Blue 19, while complete decolorization was achieved in the same amount of time for both O₃ and UV/O₃ processes, the UV-enhanced system showed significantly higher removal of Chemical Oxygen Demand (COD) and TOC. icrc.ac.ir After 90 minutes, the UV/O₃ process achieved 57% COD and 27% TOC removal, compared to 47% and 19%, respectively, for ozonation alone. icrc.ac.ir This indicates that the hybrid system is more effective at mineralizing the dye molecules rather than just cleaving the chromophores. icrc.ac.ir The presence of radical scavengers, such as carbonate and bicarbonate ions, can negatively impact the efficiency of these processes by consuming hydroxyl radicals. icrc.ac.ir

Electrochemical Oxidation and Advanced Electrochemical Processes

Electrochemical methods, including anodic oxidation and electro-Fenton processes, represent a promising frontier for the treatment of wastewater containing recalcitrant organic pollutants like Reactive Yellow 86. These techniques utilize electrochemical reactions to generate powerful oxidizing agents for dye degradation. iwaponline.com

Anodic oxidation (AO) can degrade organic pollutants through two main mechanisms: direct and indirect oxidation. acs.org In direct oxidation, the dye molecule is adsorbed onto the anode surface and destroyed by electron transfer. In indirect oxidation, an oxidant (such as active chlorine from chloride ions, or hydroxyl radicals from water discharge) is electrochemically generated at the anode and then reacts with the dye in the bulk solution. scielo.brscielo.br

The choice of anode material is critical as it determines the efficiency, mechanism, and byproducts of the oxidation process. e3s-conferences.org

Boron-Doped Diamond (BDD) Anodes: BDD electrodes are known for their high oxygen evolution potential, chemical stability, and ability to generate a large amount of weakly adsorbed hydroxyl radicals (•OH). e3s-conferences.org This makes them highly effective for the mineralization of organic compounds. Studies on various reactive dyes have shown that BDD anodes can achieve complete color and significant COD removal. iwaponline.comnih.gov

Lead Dioxide (PbO₂) Anodes: PbO₂ is a cost-effective material with a high oxygen evolution potential, making it suitable for generating oxidants. e3s-conferences.org Research on the degradation of Direct Yellow 86 showed that Ti/β-PbO₂ and Ti-Pt/β-PbO₂ anodes performed effectively, especially in the presence of chloride ions which mediate indirect oxidation. researchgate.net

Dimensionally Stable Anodes (DSA®): These are typically composed of a titanium substrate coated with mixed metal oxides (e.g., RuO₂, IrO₂). scielo.brscielo.br They are very active for chlorine evolution in the presence of chloride, which facilitates powerful indirect oxidation of dyes. scielo.brscielo.br However, they have a lower oxygen evolution potential than BDD or PbO₂, which can make direct oxidation less efficient. scielo.br

Graphite (B72142) Electrodes: Graphite is an inexpensive material that has been used for the electro-oxidation of dyes like Reactive Yellow 186. bohrium.com In one study, using graphite electrodes in the presence of NaCl, 99% decolorization and 73% COD removal were achieved under optimized conditions. bohrium.com

Table 2: Comparison of Anode Materials for Electrochemical Oxidation of Reactive Dyes

| Anode Material | Key Features | Typical Performance | Reference |

| Boron-Doped Diamond (BDD) | High O₂ evolution potential, high •OH generation, excellent stability. | Complete color and high COD/TOC removal. | iwaponline.come3s-conferences.org |

| Lead Dioxide (PbO₂) | Cost-effective, high O₂ evolution potential. | Effective degradation, particularly with chloride ions. | e3s-conferences.orgresearchgate.net |

| Dimensionally Stable Anodes (DSA®) | High activity for chlorine evolution. | Efficient decolorization via indirect oxidation in chloride media. | scielo.brscielo.br |

| Graphite | Inexpensive, large surface area. | High decolorization efficiency, moderate COD removal. | e3s-conferences.orgbohrium.com |

The Electro-Fenton (EF) process is an advanced electrochemical technology that combines the principles of Fenton's reaction (Fe²⁺ + H₂O₂) and electrochemistry to generate hydroxyl radicals in situ. irost.ir In a typical EF configuration, hydrogen peroxide (H₂O₂) is added to the reactor or generated at the cathode via the reduction of oxygen, while ferrous ions (Fe²⁺) are continuously supplied by the dissolution of an iron anode or added as a salt. irost.irresearchgate.net

This process has several advantages, including the continuous regeneration of Fe²⁺ at the cathode (from Fe³⁺ reduction), which minimizes sludge production, and the ability to operate at a wider pH range compared to the conventional Fenton process. irost.ir

Research on the degradation of Reactive Yellow 145 using an electro-Fenton process demonstrated high removal efficiency. Optimization using response surface methodology identified the key variables as voltage, pH, electrode spacing, H₂O₂ concentration, and treatment time. researchgate.net Under optimal conditions (pH 3.7, 9.4 V, 40 min), approximately 93% dye removal was achieved. researchgate.net The EF process using a BDD anode has also been shown to be highly effective for degrading reactive dyes, combining the oxidative power of both the anode surface and the bulk solution via Fenton's reaction. nih.gov This dual-action approach leads to rapid decolorization and high mineralization rates. nih.gov

Biological Degradation and Bioremediation Research

Biological treatment methods are gaining significant attention as environmentally sustainable and cost-effective alternatives for the remediation of water contaminated with synthetic dyes like Reactive Yellow 86 (RY86). Research in this area focuses on harnessing the metabolic capabilities of microorganisms and plants to decolorize and degrade these complex xenobiotic compounds.

Microbial Decolorization and Biodegradation Studies

The use of microorganisms, including bacteria and fungi, is a cornerstone of bioremediation research for azo dyes. These organisms can break down the dye molecules through various metabolic pathways, offering a promising route for detoxification of textile effluents.

The search for and identification of microbial strains with the specific ability to degrade Reactive Yellow 86 is a primary focus of research. Studies have successfully isolated several microorganisms from various environments, including textile effluent and the gut of invertebrates.

One notable study reported the isolation of Bacillus safensis from the gut of an earthworm, which demonstrated the ability to degrade RY86. mdpi.comresearchgate.net Another study focused on a bacterial strain, Bacillus spp. ETL-1949, isolated from a textile effluent contaminated site, which showed a remarkable ability to decolorize not only Reactive Yellow 86 but also other reactive azo dyes. psu.edu This isolate was identified through phenotypic characterization and 16S rRNA sequence analysis, which confirmed its phylogenetic similarity to the Bacillus genus. psu.edu

Furthermore, research on constructed wetlands treating RY86-containing wastewater has led to the detection of RY86-decolorizing microorganisms in the effluent. mdpi.comresearchgate.net Screening of these effluents on agar (B569324) plates containing the dye revealed microbial colonies that caused the yellow color to fade, indicating the secretion of extracellular enzymes capable of decolorizing the dye. mdpi.com While these microorganisms have been detected, further phylogenetic identification and characterization are needed to fully understand their role and mechanisms in the degradation process within these systems. mdpi.comresearchgate.net

Table 1: Isolated Microorganisms with Reactive Yellow 86 Degradation Potential

| Microorganism Strain | Source of Isolation | Key Findings | Reference(s) |

| Bacillus safensis | Earthworm gut | Capable of degrading Reactive Yellow 86, reportedly through laccase activity. | mdpi.comresearchgate.net |

| Bacillus spp. ETL-1949 | Textile effluent contaminated site | Efficiently decolorized Reactive Yellow 86 (71%) and other reactive dyes under anaerobic conditions. | psu.edu |

| Unidentified microorganisms | Effluent from lab-scale constructed wetlands | Colonies showed decolorizing activity on agar plates, suggesting extracellular enzyme secretion. | mdpi.com |

The microbial degradation of azo dyes like Reactive Yellow 86 is primarily an enzymatic process. The key to decolorization is the cleavage of the azo bond (–N=N–), which is responsible for the dye's color. Research has identified several key enzymes involved in this process. researchgate.net

Azo Reductases: These enzymes are crucial for the reductive cleavage of azo bonds. mdpi.com This process typically occurs under anaerobic or anoxic conditions, where the azo dye acts as an electron acceptor. mdpi.com The reaction breaks the azo linkage, resulting in the formation of generally colorless, but potentially hazardous, aromatic amines. mdpi.com Bacterial genera such as Pseudomonas, Bacillus, and Rhodococcus are known for their rapid decolorization of azo dyes, often utilizing intracellular azoreductases that require cofactors like NADH or NADPH. researchgate.nettandfonline.com

Laccases: Laccases are multi-copper oxidases that are of great interest for dye degradation. mdpi.compsu.edu Unlike azoreductases, laccases are oxidative enzymes and can degrade dyes aerobically. mdpi.com They act non-specifically on the phenolic groups of dyes through a free radical mechanism, which can lead to the formation of less toxic phenolic compounds instead of aromatic amines. mdpi.com For instance, the degradation of RY86 by Bacillus safensis has been attributed to the activity of the laccase enzyme. mdpi.comresearchgate.net Fungi are a common source of laccases, but some bacteria also produce these enzymes. mdpi.comtandfonline.com

Other oxidative enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, commonly found in fungi, also play a role in the degradation of various azo dyes by generating highly reactive radicals that can attack the dye structure. mdpi.commdpi.com The specific enzymatic pathway employed can vary significantly depending on the microbial species and the environmental conditions. tandfonline.com

To effectively apply microbial degradation in a practical setting, such as in a bioreactor, it is essential to optimize various environmental and operational parameters to maximize efficiency. tandfonline.commdpi.com

Research on Bacillus spp. ETL-1949 for the decolorization of Reactive Yellow 86 identified several optimal conditions. The study found that maximum decolorization (86% for a similar reactive dye) was achieved under static (anaerobic) conditions at a pH of 9 and a temperature of 37°C. psu.edu Nutrient availability was also critical; the process was enhanced with the addition of glucose (10 g/l) as a carbon source and ammonium (B1175870) nitrate (3 g/l) as a nitrogen source. psu.edu The inoculum concentration was another key factor, with a 20% (v/v) inoculum providing the best results for dye removal. psu.edu

Similarly, studies on other reactive dyes using different microorganisms have highlighted the importance of these parameters. For example, research on a bacterial consortium degrading Reactive Yellow 174 found an optimal temperature of 35°C. tandfonline.com For the degradation of Reactive Violet 1 by the fungus Ganoderma cupreum, the optimal pH was found to be 4.5, and the addition of mannose as a carbon source and yeast extract as a nitrogen source significantly improved decolorization to 98%. nih.gov These findings underscore that optimal conditions are highly specific to the microorganism and the dye being treated. tandfonline.comjabonline.in

Table 2: Optimized Parameters for Reactive Dye Degradation in Bioreactors

| Microorganism/Consortium | Target Dye | Optimal pH | Optimal Temperature (°C) | Optimal Nutrients | Reference(s) |

| Bacillus spp. ETL-1949 | Reactive Yellow 86 | 9 | 37 | Glucose, Ammonium Nitrate | psu.edu |

| Sphingomonas paucimobilis, Pseudomonas putida, Lactobacillus acidophilus | Reactive Yellow 174 | - | 35 | - | tandfonline.com |

| Ganoderma cupreum AG-1 | Reactive Violet 1 | 4.5 | 30 | Mannose, Yeast Extract | nih.gov |

| Enterobacter CU2004 | Reactive Blue 222 | 8 | 30-37 | Lactose, Yeast Extract | jabonline.in |

Phytoremediation and Constructed Wetland Systems Research

Phytoremediation utilizes plants to clean up contaminated environments. This "green" technology is being explored for treating textile wastewater, with constructed wetlands (CWs) being a particularly promising application. CWs are engineered systems that use natural processes involving vegetation, soil, and associated microbial assemblages to treat wastewater. mdpi.comnih.gov

Research has demonstrated the effectiveness of using constructed wetlands for the removal of Reactive Yellow 86 from synthetic wastewater. mdpi.comresearchgate.net A significant study compared the performance of unplanted CWs with those planted with cattail (Typha angustifolia) and papyrus (Cyperus papyrus). The results showed substantially higher removal rates in the planted systems. mdpi.comresearchgate.netresearchgate.net

Table 3: Performance of Constructed Wetlands in Reactive Yellow 86 Removal

| Wetland Type | RY86 Concentration (mg/L) | Hydraulic Retention Time (days) | Removal Efficiency (%) | Primary Removal Mechanism | Reference(s) |

| Unplanted | 10-50 | 5 | < 20% | Adsorption to gravel (minor) | mdpi.comresearchgate.net |

| Planted with Cattail (Typha angustifolia) | 10-50 | 5 | 50-68% | Plant Uptake | mdpi.comresearchgate.net |

| Planted with Papyrus (Cyperus papyrus) | 10-50 | 5 | 73-84% | Plant Uptake | mdpi.comresearchgate.net |

Table of Compound Names

Adsorption-Based Removal Strategies Research

Development of Novel Adsorbent Materials

The development of novel adsorbents is critical for improving the efficiency and cost-effectiveness of dye removal from wastewater. While commercial activated carbon is a common and effective adsorbent, its high cost and regeneration difficulties have spurred research into alternatives. iwaponline.com

Low-cost adsorbents derived from agricultural waste are a major area of focus. Materials like sugarcane bagasse, pomegranate peel, rice husk, and wheat bran have been converted into activated carbons and tested for their ability to remove various reactive dyes. sci-int.comijhse.irscirp.org For example, activated carbon prepared from sugarcane bagasse pith has been shown to be effective for removing reactive dyes. scirp.orguobaghdad.edu.iq

In addition to biomass-based carbons, composite materials are being developed. A study investigating a combined treatment approach used a TiO2-coated biofilm carrier in a photocatalytic circulating-bed biofilm reactor for the degradation of Reactive Yellow 86. iwaponline.com This hybrid system, which couples photocatalysis with biodegradation, demonstrated the potential of novel material engineering in dye remediation. iwaponline.com Another approach involves creating composite beads, such as blending waste E. coli biomass with chitosan (B1678972), to create a cost-effective biosorbent for anionic reactive dyes. eeer.org Such innovative materials, which often feature large pore volumes and high porosity, can significantly outperform traditional adsorbents like activated carbon and silica (B1680970) gel in capturing dye molecules. iwaponline.com The ongoing development of these novel materials is a promising avenue for the future of textile wastewater treatment.

Adsorption Isotherm Modeling and Equilibrium Studies

Understanding the equilibrium of dye adsorption is crucial for designing efficient treatment systems. Adsorption isotherms describe how the dye molecules distribute between the liquid and solid phases at equilibrium.

The Langmuir and Freundlich isotherm models are commonly used to analyze adsorption equilibrium data. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface.

For the adsorption of Reactive Yellow 86 onto free and immobilized Lentinus concinnus, the equilibrium data were well-described by the Freundlich and Temkin isotherm models. frontiersin.orgresearchgate.net This suggests a heterogeneous surface for the adsorbent. In contrast, a study on the adsorption of various reactive dyes, including Reactive Yellow 86, by cross-linked chitosan beads found that the Langmuir model agreed very well with the experimental data, indicating monolayer adsorption. researchgate.net Similarly, research on other reactive dyes has often shown a good fit with the Langmuir isotherm. science.govdeswater.com

Table 2: Isotherm Model Fitting for Reactive Yellow 86 Adsorption

| Adsorbent | Best Fit Isotherm Model(s) | Reference |

|---|---|---|

| Free and Immobilized Lentinus concinnus | Freundlich, Temkin | frontiersin.orgresearchgate.net |

| Cross-linked Chitosan Beads | Langmuir | researchgate.net |

| Sludge-based Activated Carbon (ZAC) | - (Not Specified) | tandfonline.com |

Adsorption Kinetics and Mass Transfer Investigations

Adsorption kinetics provide insights into the rate of dye uptake and the underlying mechanism of the adsorption process.

The pseudo-second-order kinetic model has been found to best describe the adsorption of Reactive Yellow 86 onto both free and immobilized Lentinus concinnus. frontiersin.org This indicates that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons. frontiersin.org Similarly, studies on other reactive dyes using various adsorbents have also reported the pseudo-second-order model as the best fit. science.govresearchgate.net

In another study, the adsorption rate of Reactive Yellow 86 by sludge-based activated carbon was approximated by the pseudo-first-order model. tandfonline.com This model suggests that the rate of adsorption is proportional to the number of unoccupied sites.

Mass transfer investigations help in understanding the movement of the dye from the bulk solution to the adsorbent surface. The adsorption of Reactive Yellow 86 involves several steps, including diffusion through the boundary layer and intra-particle diffusion. The high driving force for mass transfer at higher initial dye concentrations can increase the adsorption capacity. dergipark.org.tr

Table 3: Kinetic Model Fitting for Reactive Yellow 86 Adsorption

| Adsorbent | Best Fit Kinetic Model | Reference |

|---|---|---|

| Free and Immobilized Lentinus concinnus | Pseudo-second-order | frontiersin.org |

| Sludge-based Activated Carbon (ZAC) | Pseudo-first-order | tandfonline.com |

| Cross-linked Chitosan Beads | Pseudo-second-order | researchgate.net |

Pseudo-First-Order and Pseudo-Second-Order Kinetics

The study of reaction kinetics is fundamental to understanding the efficiency and mechanisms of dye removal processes. For Reactive Yellow 86 (RY 86), various advanced treatment methods have been investigated, with kinetic data often fitted to pseudo-first-order and pseudo-second-order models to determine the rate-controlling steps.

The degradation of RY 86 through advanced oxidation processes (AOPs) frequently aligns with pseudo-first-order kinetics. For instance, the photocatalytic degradation of RY 86 using the Photo-Fenton reagent has been shown to follow first-order kinetics. derpharmachemica.com In these processes, the reaction rate is proportional to the concentration of the dye. Studies involving solar-assisted photo-Fenton processes and TiO2-mediated photocatalysis also report that the degradation kinetics of RY 86 can be approximated by a pseudo-first-order model. jocpr.comresearchgate.netnih.gov Similarly, the adsorption rate of RY 86 onto sludge-based activated carbon has been described using the pseudo-first-order model. tandfonline.comnih.gov Continuous degradation in an advanced oxidation reactor using H2O2/TiO2/UV also demonstrated pseudo-first-order kinetics. researchgate.net

Conversely, adsorption processes for removing RY 86 often conform to the pseudo-second-order model, which suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. Research on the removal of RY 86 using free and immobilized fungal biomass of Lentinus concinnus found that the adsorption process was best fitted by the pseudo-second-order kinetic model. researchgate.netfrontiersin.orghacibayram.edu.tr This model was also found to be the most appropriate for describing the adsorption of a reactive yellow dye onto smectite clays (B1170129) and for the removal of reactive yellow dye using hydrogel nanocomposites. ajchem-a.comscientiaplena.org.br

The selection of the most fitting kinetic model is based on the correlation coefficient (R²), where a value closer to 1 indicates a better fit. The table below summarizes key kinetic parameters from various studies on Reactive Yellow 86.

Interactive Data Table: Kinetic Models for Reactive Yellow 86 Removal

| Treatment Method/Adsorbent | Best Fit Model | Rate Constant | Correlation Coefficient (R²) | Experimental Conditions | Reference |

| Photo-Fenton Degradation | First-Order | Not Specified | Linear plot confirms model | Optimum pH, [FeSO₄], [H₂O₂] | derpharmachemica.com |

| Solar Photo-Fenton | Pseudo-First-Order | k with OH radical = 1.7 x 10¹⁰ L/(mol·sec) | Not Specified | 40 mg/L initial dye concentration | nih.gov |

| Lentinus concinnus Biomass | Pseudo-Second-Order | Not Specified | Not Specified | 200 mg/L initial dye, pH 5.0, 25°C | researchgate.netfrontiersin.org |

| Sludge-Based Activated Carbon | Pseudo-First-Order | Not Specified | Not Specified | pH 6.0, 303 K, 4 g/L adsorbent | tandfonline.comnih.gov |

| Hydrogel Nanocomposites | Pseudo-Second-Order | Not Specified | >0.99 | Acidic pH, 90 min contact time | ajchem-a.com |

| TiO₂ Photocatalysis | Pseudo-First-Order | Not Specified | Not Specified | pH 7.5, 2x10⁻⁵M dye concentration | jocpr.com |

Intra-Particle Diffusion and Film Diffusion Control Mechanisms

To gain deeper insight into the adsorption mechanism of Reactive Yellow 86, it is crucial to identify the rate-limiting step, which can be either the transport of dye molecules from the bulk solution to the adsorbent's surface (film diffusion) or the diffusion of dye molecules within the pores of the adsorbent (intra-particle diffusion).

The intra-particle diffusion model, often referred to as the Weber-Morris model, is used to investigate this aspect. If the plot of the amount of dye adsorbed at time t (qt) versus the square root of time (t^0.5) is a straight line passing through the origin, then intra-particle diffusion is the sole rate-controlling step. However, in many practical cases, the plot may show multiple linear segments, indicating that the adsorption process is complex and involves more than one mechanism.

Mechanistic and Kinetic Investigations of Reactive Yellow 86 Transformation

Reaction Pathway Elucidation in Degradation Processes

The transformation of Reactive Yellow 86 (RY86), particularly in wastewater treatment, involves complex chemical changes. Understanding the reaction pathways is crucial for optimizing degradation technologies. This involves identifying the various molecules formed during the breakdown process and proposing the chemical reactions that lead to them.

Research into the degradation of Reactive Yellow 86, primarily through advanced oxidation processes (AOPs), has led to the identification of several intermediate and final by-products. During processes like the photo-Fenton reaction, the complex structure of RY86 is broken down into simpler, smaller molecules. researchgate.netnih.gov Studies have confirmed the formation of two main types of intermediate products during the decomposition of the dye. researchgate.netnih.gov The ultimate breakdown, or mineralization, of the dye results in the formation of simple inorganic ions. These identified end-products include chloride (Cl⁻), sulfate (B86663) (SO₄²⁻), nitrate (B79036) (NO₃⁻), and ammonium (B1175870) (NH₄⁺) ions. researchgate.netnih.govvulcanchem.com Further analysis has also detected the evolution of carbon dioxide (CO₂), protons (H⁺), and water (H₂O) as final mineralization products. derpharmachemica.com

Table 1: Identified Intermediates and End-Products of Reactive Yellow 86 Degradation

| Category | Compound/Ion Name | Formula | Source |

|---|---|---|---|

| Intermediate Products | Unspecified aromatic structures | - | researchgate.net, nih.gov |

| Final By-products (Inorganic Ions) | Chloride | Cl⁻ | researchgate.net, vulcanchem.com, nih.gov |

| Sulfate | SO₄²⁻ | researchgate.net, vulcanchem.com, nih.gov, derpharmachemica.com | |

| Nitrate | NO₃⁻ | researchgate.net, vulcanchem.com, nih.gov, derpharmachemica.com | |

| Ammonium | NH₄⁺ | researchgate.net, vulcanchem.com, nih.gov | |

| Nitrite | NO₂⁻ | derpharmachemica.com | |

| Final By-products (Mineralization) | Carbon Dioxide | CO₂ | derpharmachemica.com |

| Water | H₂O | derpharmachemica.com |

This table is generated based on data from cited research articles.

The degradation of Reactive Yellow 86 in AOPs is primarily driven by highly reactive radical species. The mechanism of Fenton and photo-Fenton processes is founded on the generation of hydroxyl radicals (•OH) from the catalytic decomposition of hydrogen peroxide (H₂O₂) in the presence of ferrous ions (Fe²⁺) and an acidic medium. derpharmachemica.com The participation of the hydroxyl radical as the main oxidizing species has been confirmed in experiments where the addition of a hydroxyl radical scavenger, such as 2-Propanol, drastically reduces the degradation rate. derpharmachemica.com

The proposed mechanism involves the following key steps:

Generation of Hydroxyl Radicals: Ferrous ions catalyze the breakdown of hydrogen peroxide to generate hydroxyl radicals. derpharmachemica.com

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Attack on the Dye Molecule: The highly electrophilic hydroxyl radical attacks the electron-rich sites of the Reactive Yellow 86 molecule, such as the azo bond (-N=N-) and aromatic rings. This can occur through hydrogen atom abstraction or by adding itself to double bonds. derpharmachemica.com

Fragmentation: The initial radical attack leads to the cleavage of the chromophoric azo bond, causing decolorization, and the fragmentation of the larger dye molecule into smaller intermediates. derpharmachemica.com

Further Oxidation: The intermediate products undergo subsequent attacks by hydroxyl radicals, leading to the opening of aromatic rings and their progressive oxidation. derpharmachemica.com

Mineralization: This series of oxidation reactions continues until the organic intermediates are completely broken down into stable inorganic end-products like CO₂, water, and inorganic ions (sulfate, nitrate, chloride). vulcanchem.comderpharmachemica.com

This radical-based mechanism explains the high efficiency of AOPs in not only decolorizing the water but also in reducing the total organic carbon (TOC) content by mineralizing the organic pollutant. researchgate.net

Kinetic Modeling of Reactive Yellow 86 Removal and Decolorization

Kinetic modeling is essential for quantifying the rate of dye removal and understanding how different operational parameters affect the efficiency of the process.

Studies on the degradation of Reactive Yellow 86 through various methods have determined key kinetic parameters. In processes involving hydroxyl radicals, such as the photo-Fenton process, the reaction is exceptionally fast. The rate constant for the reaction between Reactive Yellow 86 and hydroxyl radicals has been estimated to be 1.7 x 10¹⁰ L/(mol·s). researchgate.netnih.gov

In contrast, when removal is achieved through adsorption onto various materials, the process is frequently best described by a pseudo-second-order kinetic model . researchgate.netajchem-a.comscientiaplena.org.br This suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. ajchem-a.com

Table 2: Kinetic Parameters for Reactive Yellow 86 Transformation

| Process | Kinetic Model | Rate Constant (k) | Conditions | Source |

|---|---|---|---|---|

| Photo-Fenton Degradation | - | 1.7 x 10¹⁰ L/(mol·s) (with •OH radicals) | Solar light, acidic pH | researchgate.net, vulcanchem.com, nih.gov |

| Photo-Fenton Degradation | Pseudo-first-order | Varies with conditions | Optimized pH, H₂O₂, Fe²⁺ | derpharmachemica.com |

| UV/H₂O₂ Degradation | Pseudo-first-order | Varies with conditions | Alkaline pH | researchgate.net |

| Adsorption on Fungal Biomass | Pseudo-second-order | Varies with conditions | pH 5.0, 25°C | researchgate.net |

| Adsorption on Hydrogel Nanocomposites | Pseudo-second-order | Varies with conditions | Acidic pH | ajchem-a.com |

This table is generated based on data from cited research articles.

The rates of both degradation and adsorption of Reactive Yellow 86 are strongly dependent on the reaction conditions.

Initial Concentration: For degradation processes, the rate of photobleaching generally decreases as the initial concentration of the dye increases. derpharmachemica.com This is because the concentration of the oxidizing species (like •OH radicals) remains relatively constant, so a higher number of dye molecules leads to a lower degradation rate per molecule. derpharmachemica.com Conversely, for adsorption processes, the amount of dye adsorbed per unit mass of adsorbent tends to increase with the initial dye concentration up to a saturation point. researchgate.net

pH: The pH of the solution is a critical parameter. For photo-Fenton degradation, the rate is strongly favored in acidic conditions, with an optimum pH often cited as 3. researchgate.netnih.govderpharmachemica.com At higher pH values, the generation of hydroxyl radicals becomes less efficient due to the precipitation of iron hydroxides. derpharmachemica.com However, for other AOPs like UV/H₂O₂, an alkaline pH (e.g., 11 or 12) has been found to be optimal for achieving complete decolorization. researchgate.net Adsorption processes also show significant pH dependence, with acidic conditions often favoring the removal of anionic dyes like RY86. ajchem-a.com

Temperature: An increase in temperature generally leads to an increased rate of decolorization in degradation processes. researchgate.netorientjchem.org This is attributed to the increased reaction rates between the dye molecules and the oxidizing radicals, as more molecules possess the necessary activation energy. orientjchem.org This positive correlation is also observed in many adsorption studies, indicating the endothermic nature of the process. bibliotekanauki.pl

Thermodynamics of Reactive Yellow 86 Adsorption and Degradation

Thermodynamic analysis provides insight into the energy changes and spontaneity of the removal processes.

For degradation reactions, the activation energy (Ea) is a key parameter. In the solar photo-Fenton degradation of Reactive Yellow 86, the activation energy was determined to be very low, at 1.50 kJ/mol over a temperature range of 10-60°C. researchgate.netnih.gov This low value indicates that the reaction is not very sensitive to temperature changes and can proceed efficiently even at lower temperatures. researchgate.net

For adsorption, thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are evaluated to determine the nature of the process. Studies on the adsorption of RY86 onto fungal biomass have shown that the process is spontaneous, as indicated by a negative ΔG°. researchgate.net The positive values for ΔH° and ΔS° in many dye adsorption studies suggest that the process is endothermic (favored by higher temperatures) and that randomness increases at the solid-liquid interface during adsorption. bibliotekanauki.plunirioja.es

Table 3: Thermodynamic Parameters for Reactive Yellow 86 Transformation

| Process | Parameter | Value | Interpretation | Source |

|---|---|---|---|---|

| Solar Photo-Fenton Degradation | Activation Energy (Ea) | 1.50 kJ/mol | Low temperature sensitivity | researchgate.net, nih.gov |

| Adsorption on Fungal Biomass | Gibbs Free Energy (ΔG°) | Negative | Spontaneous process | researchgate.net |

| Enthalpy (ΔH°) | Positive (typically) | Endothermic process | researchgate.net | |

| Entropy (ΔS°) | Positive (typically) | Increased randomness at interface | researchgate.net |

This table is generated based on data from cited research articles and related reactive dyes.

Analytical Methodologies and Characterization Techniques in Research

Spectrophotometric Analysis for Reactive Yellow 86 Monitoring

Spectrophotometry is a cornerstone technique for the quantitative analysis of Reactive Yellow 86, primarily due to the dye's strong absorbance of light in the visible spectrum. This characteristic allows for straightforward monitoring of its concentration in aqueous solutions.

UV-Visible spectrophotometry is the most common method for tracking the decolorization of Reactive Yellow 86 during various treatment processes, such as photocatalysis and advanced oxidation. researchgate.net The fundamental principle involves measuring the absorbance of a solution at the dye's wavelength of maximum absorbance (λmax). The chromophoric azo groups (–N=N–) within the dye's structure are responsible for its intense yellow color and its characteristic peak in the visible spectrum. worldwidejournals.com As the dye degrades, these chromophores are broken down, leading to a decrease in the absorbance at the λmax, which is directly proportional to the reduction in the dye's concentration.

Research has established the λmax for Reactive Yellow 86 to be consistently in the violet-blue region of the spectrum, which it absorbs, causing it to appear yellow. The specific reported values vary slightly between studies, as summarized in the table below. This variation can be attributed to differences in experimental conditions such as solvent, pH, and the specific spectrophotometer used. The decolorization efficiency is calculated by monitoring the change in absorbance over time. mdpi.com

| Reported λmax (nm) | Research Context | Source |

|---|---|---|

| 425 nm | Partitioning studies in micellar media | researchgate.net |

| 420 nm | Advanced oxidation process studies | researchgate.net |

In real-world applications, such as the analysis of textile effluents, Reactive Yellow 86 is often present in a complex mixture containing other dyes, additives, and degradation by-products. The absorption spectra of these components can severely overlap, making direct UV-Vis spectrophotometry inaccurate. Derivative spectrophotometry is a powerful tool to overcome this challenge. fcu.edu.twresearchgate.net

This technique involves calculating the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength. The process enhances spectral details and can resolve overlapping peaks into more distinct signals. For a mixture, the derivative of the total spectrum is the sum of the individual derivatives of each component. By selecting a wavelength where the derivative of the interfering substance is zero (a "zero-crossing" point), the derivative signal at that wavelength becomes directly proportional to the concentration of the analyte of interest, in this case, Reactive Yellow 86. researchgate.net This allows for its quantification even in the presence of spectral interference. While specific studies detailing this technique for Reactive Yellow 86 are not prevalent, its application is a standard and effective approach for dye analysis in multi-component systems.

Chromatographic Separations for Product Identification

While spectrophotometry tracks the disappearance of the parent dye, chromatography is essential for separating and identifying the various intermediate compounds formed during its degradation.

High-Performance Liquid Chromatography (HPLC) is a key technique for analyzing the biodegradation and chemical degradation pathways of Reactive Yellow 86. It separates non-volatile organic compounds in a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

In the context of Reactive Yellow 86 degradation, HPLC analysis reveals a distinct shift in the chromatographic profile. The parent dye molecule produces a characteristic peak at a specific retention time. As degradation proceeds, the intensity of this peak decreases, and new peaks corresponding to various intermediate metabolites appear at different retention times. researchgate.net This confirms that the dye is not just being decolorized but is being transformed into other organic species. For example, a study on a similar reactive yellow dye showed the parent dye having multiple peaks, which were replaced by a major new peak at a different retention time after biodegradation, confirming the formation of metabolites. researchgate.net

| Sample | Major Peak Retention Times (min) | Source |

|---|---|---|

| Parent Dye | 2.611, 3.136, 3.604, 3.853, 4.765, 5.344 | researchgate.net |

| Degraded Products | 3.185 | researchgate.net |

During the complete mineralization of Reactive Yellow 86, volatile or semi-volatile organic compounds may be formed. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying these by-products. researchgate.net In this technique, a sample is vaporized and separated into its components in the gas chromatograph. Each separated component then enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a predictable pattern. This fragmentation pattern, or mass spectrum, acts as a "molecular fingerprint," allowing for the positive identification of the compound.

Studies on the degradation of similar azo dyes have used GC-MS to identify smaller, often aromatic, intermediate compounds formed after the cleavage of the azo bond. researchgate.netresearchgate.net This is particularly important as some of these intermediates, such as aromatic amines, can be more toxic than the parent dye. Pyrolysis GC-MS can also be employed, which involves thermally decomposing the dye to rapidly identify constituent aromatic amines. researchgate.net

Spectroscopic and Morphological Characterization of Materials

In many research studies, materials such as nanoparticles are developed to act as photocatalysts or adsorbents for the removal of Reactive Yellow 86. A thorough characterization of these materials is essential to understand their efficacy.

Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to identify the functional groups present on the surface of a material. In studies involving the synthesis of nanoparticles for dye degradation, FTIR can confirm the presence of capping agents or specific chemical bonds that are crucial for the material's stability and reactivity. researchgate.net

X-ray Diffraction (XRD): XRD is used to determine the crystalline structure and phase purity of a material. For photocatalysts like titanium dioxide (TiO₂) or iron oxide (Fe₂O³), the specific crystalline phase (e.g., anatase for TiO₂) is critical to its photocatalytic activity. XRD patterns confirm the successful synthesis of the desired crystal structure. researchgate.net

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These are powerful imaging techniques used to study the morphology, size, and shape of materials. SEM provides high-resolution images of the surface topography, while TEM allows for the visualization of the internal structure and particle size at the nanoscale. researchgate.netresearchgate.net This information is vital for understanding how the material's physical properties relate to its performance in dye removal.

Energy Dispersive X-ray (EDX) Analysis: Often coupled with SEM, EDX (also known as EDS) is used for elemental analysis. It confirms the elemental composition and purity of the synthesized materials, ensuring that no unwanted impurities are present that could affect the experimental results. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a non-destructive analytical technique used to identify the functional groups present in a molecule. The analysis of azo dyes, including Reactive Yellow 86, reveals characteristic absorption bands corresponding to the specific chemical bonds within its structure. The FTIR spectrum provides a molecular fingerprint that helps confirm the dye's identity and structural features. semanticscholar.orgresearchgate.neteeer.org

Key functional groups and their corresponding vibrational frequencies expected in the FTIR spectrum of Reactive Yellow 86 are based on its known molecular structure and data from analogous azo dyes. eeer.orgstuba.skscienceworldjournal.org The presence of hydroxyl (-OH) and amine (-NH) groups is typically indicated by stretching vibrations in the higher wavenumber region. The distinctive azo bond (-N=N-), central to the dye's chromophore, shows a characteristic peak in the mid-frequency range. scienceworldjournal.org Other significant peaks correspond to the stretching of sulfonyl groups (S=O) from the sulfonate portions of the molecule, carbon-nitrogen (C-N) bonds, and carbon-chlorine (C-Cl) bonds associated with the triazine ring. scienceworldjournal.org

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| -OH and -NH | 3300 - 3500 | Stretching |

| -C=O (Amide and Oxoquinazoline) | 1604 - 1643 | Stretching |

| -N=N- (Azo bond) | 1411 - 1595 | Stretching |

| Aromatic C=C | 1400 - 1600 | Ring Stretching |

| -C-N | 1230 - 1382 | Stretching |

| S=O (Sulfonate) | 1141 - 1190 | Asymmetric & Symmetric Stretching |

| -C-Cl (Triazine ring) | 560 - 925 | Stretching |

X-ray Diffraction (XRD) for Crystallinity and Phase Identification

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of solid materials. researchgate.net For organic compounds like Reactive Yellow 86, which is typically supplied as a powder, XRD analysis can determine whether the material is crystalline or amorphous. worlddyevariety.com A crystalline solid will produce a characteristic diffraction pattern with sharp peaks at specific angles (2θ), whereas an amorphous material will show a broad halo with no distinct peaks. dtic.mil

While XRD is frequently used to characterize inorganic catalysts and adsorbents in studies involving the degradation of Reactive Yellow 86, it is also a valuable tool for the direct analysis of the purified dye powder. researchgate.netresearchgate.net The diffraction pattern serves as a unique identifier for a specific crystalline phase of the compound. Although a standard reference pattern for Reactive Yellow 86 is not commonly published in literature, the technique is essential for quality control in manufacturing, allowing for the identification of different polymorphic forms or the presence of crystalline impurities. dtic.milacs.org

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology and Nanostructure

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to study the morphology and structure of materials at the micro and nanoscale.

Scanning Electron Microscopy (SEM) is employed to visualize the surface topography, particle shape, and size distribution of Reactive Yellow 86 powder. tescan-analytics.comupstate.edu High-resolution images obtained from SEM can reveal if the dye particles are irregular, angular, or have a specific crystalline habit. This morphological information is important as particle size and surface area can influence the dye's dissolution rate and reactivity. In research, SEM is also extensively used to examine the morphology of materials like photocatalysts or adsorbents before and after their interaction with the dye, revealing changes such as dye adsorption or catalyst surface degradation. researchgate.netekb.eg

Transmission Electron Microscopy (TEM) provides higher resolution images than SEM and is used to investigate the internal structure and nanostructural features of materials. While less common for analyzing bulk dye powder, TEM is critical when Reactive Yellow 86 is involved in processes with nanomaterials, such as nanoparticle-based catalysts. researchgate.net It can reveal the size, shape, and dispersion of nanoparticles that are used to degrade the dye.

Energy Dispersive X-ray (EDX) Spectroscopy for Elemental Composition

Energy Dispersive X-ray (EDX) Spectroscopy, often integrated with an SEM, is a technique used for the elemental analysis of a sample. tescan-analytics.com It identifies the elements present in the material and can provide a semi-quantitative assessment of their relative abundance. tescan-analytics.com For Reactive Yellow 86, whose molecular formula is C₁₈H₁₄Cl₂N₈Na₂O₉S₂, EDX analysis is used to confirm the presence of its constituent elements other than carbon and hydrogen, which are difficult to detect accurately with this method. worlddyevariety.comguidechem.comchemicalbook.comfishersci.com

The EDX spectrum of a pure sample of Reactive Yellow 86 would be expected to show distinct peaks corresponding to chlorine (Cl), nitrogen (N), sodium (Na), oxygen (O), and sulfur (S). This analysis serves as a verification of the compound's composition and purity, ensuring no significant elemental contaminants are present. researchgate.netmdpi.com

| Element | Symbol | Source in Molecule |

|---|---|---|

| Oxygen | O | Sulfonate, Carbonyl, Hydroxyl groups |

| Nitrogen | N | Azo, Amine, Triazine, and Amide groups |

| Sulfur | S | Sulfonate groups |

| Chlorine | Cl | Dichloro-triazine ring |

| Sodium | Na | Counter-ion for sulfonate groups |

Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD) Analysis for Mineralization Assessment

In environmental research, assessing the effectiveness of degradation processes for pollutants like Reactive Yellow 86 requires moving beyond simple color removal. Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD) are two critical parameters used to quantify the extent of mineralization, which is the complete conversion of organic pollutants into simpler inorganic substances like carbon dioxide, water, and mineral salts. mdpi.comscispace.com